molecular formula C11H16ClN3 B1488677 1-(6-Chloro-2-methylpyrimidin-4-yl)azepane CAS No. 1249943-12-1

1-(6-Chloro-2-methylpyrimidin-4-yl)azepane

Cat. No. B1488677
CAS RN: 1249943-12-1
M. Wt: 225.72 g/mol
InChI Key: DBGIJYHEMYPESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)azepane, also known as CMPZA, is a novel synthetic compound with a wide range of potential applications in the pharmaceutical, biotechnology, and chemical industries. CMPZA is a member of the pyrimidine family, and is known to have a high degree of stability. CMPZA has been studied extensively, and has been found to possess a number of unique properties, including a high degree of solubility in a variety of solvents, and the ability to form strong hydrogen bonds.

Scientific Research Applications

Synthesis and Characterization

  • Research includes the synthesis of new heterocyclic derivatives starting from compounds with a base similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)azepane, demonstrating the compound's relevance as a precursor in chemical synthesis. These studies explore the preparation of novel compounds through reactions involving key intermediates, highlighting the compound's utility in generating new chemical entities with potential applications in various fields, including materials science and drug development (Mohammad, Ahmed, & Mahmoud, 2017).

Biological Activity

  • Some compounds structurally related to 1-(6-Chloro-2-methylpyrimidin-4-yl)azepane have been screened for antimicrobial activity, indicating the potential of these molecules in the development of new antimicrobial agents. This suggests that compounds with similar structures could also be explored for their biological activities, potentially leading to the discovery of new therapeutic agents (Mohammad, Ahmed, & Mahmoud, 2017).

Molecular and Crystal Structures

  • The molecular and crystal structures of related compounds have been determined, which is crucial for understanding their chemical behavior and interactions with biological targets. Such studies are foundational in the fields of drug design and materials science, where the structural information guides the optimization of compounds for specific applications (Odell et al., 2007).

Chemical Process Optimization

  • Investigations into process chemistry and optimization for the synthesis of related pyrimidine derivatives underscore the importance of these compounds in pharmaceutical manufacturing. By studying the synthesis conditions and process parameters, researchers aim to improve the efficiency and yield of these valuable intermediates, which are crucial for the production of drugs and other chemical products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-13-10(12)8-11(14-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIJYHEMYPESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-methylpyrimidin-4-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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